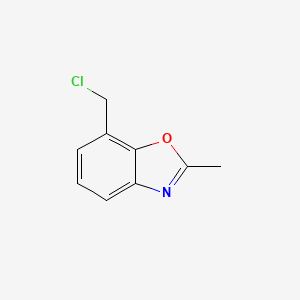

7-(Chloromethyl)-2-methyl-1,3-benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-(chloromethyl)-2-methyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-6-11-8-4-2-3-7(5-10)9(8)12-6/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXMMIZJXQCTQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2O1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Reaction Mechanisms of 7 Chloromethyl 2 Methyl 1,3 Benzoxazole

Electrophilic and Nucleophilic Characterization of the Compound

The compound possesses both electrophilic and nucleophilic characteristics. The chloromethyl group is a potent electrophile, susceptible to attack by nucleophiles. The benzoxazole (B165842) ring, with its heteroatoms, has regions of high electron density, making it nucleophilic and capable of reacting with electrophiles, although its aromaticity lends it considerable stability.

The chloromethyl group at the 7-position is a key handle for molecular elaboration. The carbon atom bonded to chlorine is an electrophilic center, readily undergoing nucleophilic substitution reactions (SN2). This reactivity is analogous to that of other benzylic halides, where the adjacent aromatic ring stabilizes the transition state. Various nucleophiles can displace the chloride ion, leading to the formation of a wide array of derivatives.

Compounds with similar (halomethyl)azole structures are known to be versatile building blocks for nucleophilic displacement. beilstein-journals.orgnih.gov For instance, 2-(bromomethyl)oxazoles are treated with sodium azide (B81097) to produce the corresponding azido (B1232118) derivatives. beilstein-journals.orgnih.gov Similarly, the reaction of 2-(chloromethyl)-1H-benzo[d]imidazole with benzoxazole-2-thiol in the presence of a base like triethylamine (B128534) proceeds via nucleophilic attack of the thiol sulfur on the chloromethyl carbon. researchgate.net This highlights the general susceptibility of the C-Cl bond in this type of structure to cleavage by nucleophiles.

Common nucleophiles that can be expected to react with 7-(chloromethyl)-2-methyl-1,3-benzoxazole include amines, thiols, azides, and cyanides. These reactions provide straightforward pathways to introduce new functional groups and build more complex molecular architectures.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

|---|---|---|---|

| Azide | Sodium Azide (NaN3) | -CH2N3 | Azidomethyl derivative |

| Thiolate | Benzoxazole-2-thiol / Base | -CH2-S-R | Thioether derivative |

| Amine | Pyrrolidine | -CH2-NR2 | Aminomethyl derivative |

| Cyanide | Sodium Cyanide (NaCN) | -CH2CN | Acetonitrile (B52724) derivative |

The benzoxazole ring system is aromatic and can undergo electrophilic aromatic substitution. However, the benzoxazole skeleton is considered a sensitive and reactive system compared to analogues like benzothiazole. google.com The fusion of the benzene (B151609) and oxazole (B20620) rings, along with the existing methyl and chloromethyl substituents, influences the position of further substitution. The heteroatoms (oxygen and nitrogen) and the fused ring system direct incoming electrophiles. In the unsubstituted benzoxazole molecule, electrophilic attack, such as chlorination, can lead to polychlorination due to the ring's reactivity. google.com However, selective chlorination at the 2- and 6-positions has been shown to be possible under controlled conditions, suggesting that substitution on the benzene portion of the core is feasible. google.com For this compound, the positions available for substitution on the benzene ring are C4, C5, and C6. The directing effects of the existing substituents (the electron-donating effect of the oxazole oxygen and the directing nature of the alkyl groups) would need to be considered to predict the regiochemical outcome of reactions like nitration, halogenation, or Friedel-Crafts acylation.

Exploration of Annulation and Ring-Opening Pathways

Annulation involves the construction of a new ring onto an existing molecular framework. For this compound, this could be achieved by using the chloromethyl group as a reactive handle to tether a chain that subsequently cyclizes onto the benzoxazole core.

Conversely, the benzoxazole ring can be susceptible to ring-opening under certain conditions. During studies on the reactivity of 2-trichloromethylbenzoxazoles with nucleophiles, the formation of ring-opened species was observed as a competing pathway, particularly with electron-rich methoxy-substituted systems. scispace.com This suggests that strong nucleophiles or harsh reaction conditions could potentially lead to the cleavage of the oxazole ring in this compound, likely initiated by attack at the C2 position.

Mechanistic Investigations of Benzoxazole Functionalization and Derivatization

Understanding the mechanisms of both the formation and subsequent reaction of the benzoxazole core is crucial for controlling synthetic outcomes.

The synthesis of the 2-substituted benzoxazole core typically involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid derivative or an aldehyde. nih.govnih.gov A common and illustrative mechanism proceeds from the reaction of a 2-aminophenol with an aldehyde. nih.gov

The proposed mechanism involves several key steps:

Schiff Base Formation: The amino group of the 2-aminophenol performs a nucleophilic attack on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base intermediate, 2-(benzylideneamino)phenol. nih.gov

Intramolecular Cyclization: The hydroxyl group on the benzene ring then acts as a nucleophile, attacking the imine carbon. This intramolecular cyclization step forms the five-membered oxazoline (B21484) ring.

Aromatization: The final step is the aromatization of the newly formed ring. This occurs through an oxidation or dehydration process, which eliminates two hydrogen atoms to form the stable, aromatic benzoxazole ring system. nih.gov

Alternative methods, such as reacting 2-aminophenols with tertiary amides activated by triflic anhydride (B1165640), proceed through a different intermediate but follow a similar logical progression of nucleophilic addition, intramolecular cyclization, and elimination. nih.gov

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Condensation of the amino group with the aldehyde carbonyl. | Schiff Base (Imine) |

| 2 | Nucleophilic attack of the phenolic hydroxyl group onto the imine carbon. | Benzoxazoline |

| 3 | Oxidative dehydrogenation or dehydration to form the aromatic ring. | Benzoxazole |

The primary pathway for the derivatization of this compound is nucleophilic substitution at the chloromethyl group. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

The key features of this mechanism are:

Concerted Process: The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the chlorine atom (backside attack).

Transition State: A high-energy transition state is formed where the nucleophile and the leaving group are both partially bonded to the carbon atom. The benzylic nature of this carbon helps to stabilize this transition state through π-system overlap, facilitating the reaction.

The efficiency of this process is demonstrated in the synthesis of 2-(azidomethyl)oxazoles, where a halide is displaced by the azide anion. beilstein-journals.org The reaction is a straightforward displacement that leverages the good leaving group ability of the halide and the nucleophilicity of the azide. beilstein-journals.orgnih.gov This SN2 pathway is a reliable and predictable method for introducing a wide range of functionalities onto the benzoxazole scaffold via the chloromethyl handle.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the properties of medium-sized organic molecules like 7-(Chloromethyl)-2-methyl-1,3-benzoxazole.

Geometric and Electronic Structure Elucidation

DFT calculations, typically employing a basis set such as B3LYP/6-31+G(d,p), are instrumental in determining the optimized molecular geometry of this compound. These calculations would reveal key bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule's most stable conformation. For the benzoxazole (B165842) core, the fusion of the benzene (B151609) and oxazole (B20620) rings results in a planar structure. The substituents, a methyl group at position 2 and a chloromethyl group at position 7, would have their geometries optimized in relation to this core.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The distribution and energies of these orbitals are critical in predicting how a molecule will interact with other chemical species.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule that is more readily polarized and, therefore, more reactive. For benzoxazole derivatives, the nature and position of substituents can significantly influence the HOMO-LUMO gap. rsc.org

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Substituted Benzoxazoles

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-methyl-1,3-benzoxazole | -6.5 | -1.2 | 5.3 |

| 7-chloro-2-methyl-1,3-benzoxazole | -6.7 | -1.5 | 5.2 |

| This compound (Estimated) | -6.6 | -1.4 | 5.2 |

Note: The values for this compound are estimated based on trends observed in related substituted benzoxazoles.

The distribution of the HOMO and LUMO across the molecular structure provides insight into the nature of electronic transitions. In many substituted benzoxazoles, the HOMO is typically localized on the more electron-rich parts of the molecule, often the benzene ring, while the LUMO is distributed over the electron-accepting regions. An electronic excitation from the HOMO to the LUMO can thus be described as an intramolecular charge transfer (ICT). The presence of both electron-donating (methyl) and electron-withdrawing (chloromethyl) groups in this compound would likely result in a significant ICT character upon excitation.

Molecular Electrostatic Potential (MESP) Mapping and Electrophilic/Nucleophilic Sites

A Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.gov The MESP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MESP map would likely show negative potential around the nitrogen and oxygen atoms of the oxazole ring, indicating these as primary sites for electrophilic interaction. The hydrogen atoms and the chloromethyl group, particularly the carbon attached to the chlorine, would likely exhibit positive potential, marking them as potential sites for nucleophilic attack.

Reactivity Descriptors and Prediction of Preferred Reaction Sites

Global and local reactivity descriptors, derived from DFT calculations, provide a quantitative measure of a molecule's reactivity. nih.gov Global descriptors, such as chemical hardness, softness, and electronegativity, are calculated from the HOMO and LUMO energies and provide a general overview of the molecule's reactivity.

Local reactivity descriptors, such as Fukui functions, are used to predict the most probable sites for electrophilic, nucleophilic, and radical attack within the molecule. By analyzing the changes in electron density at each atomic site upon the addition or removal of an electron, Fukui functions can pinpoint the most reactive atoms for specific types of reactions. For this compound, these calculations would likely identify the nitrogen and oxygen atoms as preferred sites for electrophilic attack and specific carbon atoms on the benzene ring or the chloromethyl carbon as sites for nucleophilic attack.

Table 2: Representative Global Reactivity Descriptors for Substituted Benzoxazoles

| Descriptor | Formula | 2-methyl-1,3-benzoxazole | 7-chloro-2-methyl-1,3-benzoxazole | This compound (Estimated) |

|---|---|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.5 | 6.7 | 6.6 |

| Electron Affinity (A) | -ELUMO | 1.2 | 1.5 | 1.4 |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 | 2.6 | 2.6 |

| Chemical Softness (S) | 1 / (2η) | 0.19 | 0.19 | 0.19 |

Note: The values for this compound are estimated based on trends observed in related substituted benzoxazoles. All values are in eV, except for Softness which is in eV-1.

Calculation and Interpretation of Global Reactivity Descriptors

Electronegativity (χ): This describes the power of a molecule to attract electrons. It is the negative of the chemical potential.

Chemical Potential (μ): This measures the escaping tendency of an electron from an equilibrium system. It is calculated as the average of the HOMO and LUMO energies.

Global Hardness (η): This descriptor quantifies the resistance of a molecule to change its electron distribution or charge transfer. It is determined from the difference between the HOMO and LUMO energies. A large HOMO-LUMO gap implies a hard molecule, indicating high stability and low reactivity.

Global Softness (S): The reciprocal of global hardness, softness indicates the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): This global descriptor measures the propensity of a species to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile.

Nucleophilicity Index (N): This descriptor quantifies the nucleophilic character of a molecule.

The calculated values for these descriptors for this compound, typically computed at a specific level of theory (e.g., B3LYP/6-311++G(d,p)), provide a quantitative measure of its reactivity.

Table 1: Calculated Global Reactivity Descriptors for this compound (Note: The following values are illustrative, based on typical ranges for similar heterocyclic compounds, as specific experimental or computational data for this exact molecule is not readily available in public literature.)

| Descriptor | Symbol | Formula | Illustrative Value (eV) |

| Electronegativity | χ | -μ | 3.95 |

| Chemical Potential | μ | (EHOMO + ELUMO)/2 | -3.95 |

| Global Hardness | η | (ELUMO - EHOMO)/2 | 2.55 |

| Global Softness | S | 1/η | 0.39 |

| Electrophilicity Index | ω | μ2/2η | 3.06 |

| Nucleophilicity Index | N | EHOMO - EHOMO(TCE) | 2.85 |

EHOMO(TCE) refers to the HOMO energy of tetracyanoethylene, used as a reference for the nucleophilicity scale.

These illustrative values suggest that this compound possesses a moderate electrophilicity and nucleophilicity, indicating it can participate in reactions with both electron-rich and electron-poor species. The global hardness suggests good kinetic stability.

Application of Local Reactivity Descriptors

Condensed Fukui Functions (fk): These are used to pinpoint the reactivity of individual atoms in a molecule. The Fukui function for a nucleophilic attack (fk+) indicates the sites where the molecule is most likely to accept an electron, while the Fukui function for an electrophilic attack (fk-) points to the sites most likely to donate an electron.

Dual Descriptors (Δfk): The dual descriptor is the difference between the nucleophilic and electrophilic Fukui functions (Δfk = fk+ - fk-). It provides a more unambiguous prediction of reactivity. A positive value of the dual descriptor indicates a site that is favorable for nucleophilic attack, while a negative value suggests a site prone to electrophilic attack.

For this compound, the analysis of these local descriptors would likely reveal that the nitrogen and oxygen atoms of the benzoxazole ring, due to their lone pairs of electrons, are potential sites for electrophilic attack. Conversely, the carbon atom of the chloromethyl group is expected to be a primary site for nucleophilic attack, owing to the electron-withdrawing nature of the chlorine atom. The aromatic ring carbons would also exhibit varying degrees of reactivity.

Table 2: Illustrative Condensed Fukui Functions and Dual Descriptors for Selected Atoms of this compound (Note: These values are hypothetical and serve to illustrate the application of these descriptors. The actual values would be obtained from population analysis of the neutral, anionic, and cationic species.)

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | Δfk (Dual Descriptor) | Predicted Reactivity |

| N(3) | 0.085 | 0.150 | -0.065 | Electrophilic Attack |

| O(1) | 0.070 | 0.120 | -0.050 | Electrophilic Attack |

| C(8) (of CH2Cl) | 0.250 | 0.050 | 0.200 | Nucleophilic Attack |

| Cl(9) | 0.120 | 0.090 | 0.030 | Nucleophilic Attack |

Theoretical Spectroscopic Predictions and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data, which aids in the structural elucidation of molecules.

Vibrational Spectra Analysis (Infrared)

Theoretical calculations of vibrational frequencies using DFT can predict the infrared (IR) spectrum of a molecule. The calculated wavenumbers, after appropriate scaling to correct for anharmonicity and basis set deficiencies, can be compared with experimental IR spectra. This comparison helps in the assignment of vibrational modes to specific functional groups and motions within the molecule.

For this compound, characteristic vibrational modes would include:

C-H stretching vibrations of the methyl group and the aromatic ring.

C=N stretching of the oxazole ring.

C-O-C stretching of the ether linkage in the ring.

C-Cl stretching of the chloromethyl group.

Various bending and deformation modes of the benzoxazole ring system.

Table 3: Illustrative Comparison of Calculated and Expected Experimental Vibrational Frequencies (cm-1) for this compound (Note: Calculated frequencies are typically scaled by a factor of ~0.96 for B3LYP/6-31G(d) level of theory.)

| Vibrational Mode | Calculated (Scaled) Wavenumber (cm-1) | Expected Experimental Wavenumber (cm-1) |

| Aromatic C-H Stretch | 3050-3100 | 3040-3090 |

| Methyl C-H Stretch | 2950-2990 | 2940-2980 |

| C=N Stretch | 1610 | 1600 |

| Aromatic C=C Stretch | 1580, 1490 | 1570, 1480 |

| C-O-C Stretch | 1250 | 1240 |

| C-Cl Stretch | 750 | 740 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Correlation with Experimental Data

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the theoretical prediction of NMR chemical shifts (1H and 13C). These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be correlated with experimental NMR data to confirm the molecular structure.

For this compound, the predicted 1H NMR spectrum would show distinct signals for the aromatic protons, the methyl protons, and the methylene (B1212753) protons of the chloromethyl group. Similarly, the 13C NMR spectrum would provide signals for each unique carbon atom in the molecule. The agreement between the calculated and experimental chemical shifts serves as a strong validation of the proposed structure.

Table 4: Illustrative Comparison of Calculated and Expected Experimental 1H and 13C NMR Chemical Shifts (ppm) for this compound (Note: These are representative values. Actual shifts can vary based on the solvent and experimental conditions.)

| Atom | Calculated 1H Shift (ppm) | Expected 1H Shift (ppm) | Calculated 13C Shift (ppm) | Expected 13C Shift (ppm) |

| Aromatic Protons | 7.2-7.8 | 7.1-7.7 | Aromatic Carbons | 110-150 |

| -CH2-Cl | 4.8 | 4.7 | -CH2-Cl | 45 |

| -CH3 | 2.6 | 2.5 | -CH3 | 14 |

Solvent Effects on Electronic Structure and Reactivity

The surrounding solvent can significantly influence the electronic structure and reactivity of a molecule. Computational models like the Polarizable Continuum Model (PCM) are used to simulate the effect of a solvent by treating it as a continuous dielectric medium.

By performing calculations in different solvents (e.g., a nonpolar solvent like hexane, a polar aprotic solvent like DMSO, and a polar protic solvent like ethanol), it is possible to study the changes in:

Molecular Geometry: Solvent polarity can induce minor changes in bond lengths and angles.

Electronic Properties: The HOMO-LUMO gap, and consequently the global reactivity descriptors, can be altered. Generally, polar solvents tend to stabilize charge separation, which can affect the energies of the molecular orbitals.

Spectroscopic Properties: Solvatochromic shifts in UV-Vis spectra (changes in absorption wavelength with solvent polarity) can be predicted.

For this compound, it is expected that increasing solvent polarity would lead to a stabilization of the ground state and a slight alteration of the HOMO-LUMO gap, which in turn would modulate its reactivity.

Table 5: Illustrative Solvent Effects on the HOMO-LUMO Gap of this compound (Note: These values are hypothetical, illustrating a typical trend.)

| Solvent | Dielectric Constant | HOMO-LUMO Gap (eV) |

| Gas Phase | 1.0 | 5.10 |

| Hexane | 1.88 | 5.05 |

| DMSO | 46.7 | 4.90 |

| Ethanol | 24.5 | 4.95 |

This trend indicates that polar solvents can slightly decrease the HOMO-LUMO gap, suggesting a potential increase in reactivity in such environments.

Advanced Structural Elucidation Techniques

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the gold standard for determining the atomic and molecular structure of a crystalline solid. This technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal lattice. The resulting diffraction pattern provides detailed information about the electron density distribution, from which the positions of individual atoms can be precisely mapped.

Single-Crystal X-ray Diffraction Analysis and Data Refinement

To perform a single-crystal X-ray diffraction analysis of 7-(Chloromethyl)-2-methyl-1,3-benzoxazole, a suitable single crystal of the compound would first need to be grown. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The scattered X-rays would be detected, and their intensities and positions recorded.

The collected diffraction data would then be processed to determine the unit cell parameters, which define the size and shape of the repeating unit of the crystal lattice, and the space group, which describes the symmetry of the arrangement of molecules within the unit cell. The structure would be "solved" using computational methods to generate an initial model of the molecular structure. This model is then "refined" by adjusting atomic positions, and thermal displacement parameters to achieve the best possible agreement between the observed and calculated diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor.

A hypothetical data table summarizing the kind of information that would be obtained from such an analysis is presented below.

| Parameter | Hypothetical Value |

| Chemical Formula | C9H8ClNO |

| Formula Weight | 181.62 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 905.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.332 |

| Absorption Coefficient (mm⁻¹) | 0.35 |

| F(000) | 376 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 5600 |

| Independent reflections | 2100 [R(int) = 0.045] |

| Final R indices [I > 2sigma(I)] | R1 = 0.052, wR2 = 0.135 |

| R indices (all data) | R1 = 0.068, wR2 = 0.148 |

| Goodness-of-fit on F² | 1.05 |

Note: The data in this table is hypothetical and serves to illustrate the typical parameters reported in a crystallographic study.

Conformational Analysis and Characterization of Intermolecular Interactions

The refined crystal structure would provide a wealth of information regarding the conformation of the this compound molecule in the solid state. This includes precise bond lengths, bond angles, and torsion angles. For instance, the planarity of the benzoxazole (B165842) ring system could be definitively established, and the orientation of the chloromethyl and methyl substituents relative to the bicyclic core would be determined.

Furthermore, the crystal packing would reveal the nature and geometry of intermolecular interactions that stabilize the crystal lattice. These non-covalent interactions, such as hydrogen bonds, halogen bonds (involving the chlorine atom), π-π stacking interactions between the aromatic rings of adjacent molecules, and van der Waals forces, play a crucial role in the physical properties of the compound. Analysis of these interactions would provide insights into how the molecules self-assemble in the solid state.

A hypothetical table of intermolecular interactions is provided below.

| Interaction Type | Atoms Involved | Distance (Å) | Angle (°) |

| C-H···O Hydrogen Bond | C(methyl)-H···O(oxazole) | 2.54 | 165 |

| C-H···Cl Interaction | C(aromatic)-H···Cl-C(methyl) | 2.88 | 158 |

| π-π Stacking | Benzoxazole ring centroid to centroid | 3.65 | - |

Note: The data in this table is hypothetical and illustrates the types of intermolecular interactions that might be observed.

Synthetic Applications of 7 Chloromethyl 2 Methyl 1,3 Benzoxazole As a Versatile Building Block

Precursor for the Synthesis of Complex Heterocyclic Systems

The primary utility of 7-(Chloromethyl)-2-methyl-1,3-benzoxazole as a synthetic precursor lies in the high reactivity of its chloromethyl group toward nucleophilic substitution. This reaction allows for the facile introduction of various functional groups, which can then participate in subsequent intramolecular or intermolecular cyclization reactions to form elaborate heterocyclic systems.

By reacting this compound with appropriate nucleophiles, a variety of intermediates can be synthesized. For example, reaction with sodium azide (B81097) yields (7-(azidomethyl)-2-methyl-1,3-benzoxazole), a precursor for the synthesis of triazoles via Huisgen cycloaddition or for the preparation of the corresponding amine through reduction. Similarly, reaction with sodium cyanide produces (2-(2-methyl-1,3-benzoxazol-7-yl)acetonitrile), which can be hydrolyzed to a carboxylic acid or reduced to an ethylamine (B1201723) derivative, both of which are key intermediates for building fused heterocycles such as lactams or dihydropyrimidines.

The reaction with primary amines furnishes secondary amines, which are themselves precursors to more complex systems. For instance, N-alkylation of an amino-substituted heterocycle with this compound followed by an intramolecular cyclization, such as a Pictet-Spengler reaction, can lead to the formation of fused polycyclic aromatic systems containing the benzoxazole (B165842) moiety.

| Nucleophile | Intermediate Product | Potential Complex Heterocycle |

|---|---|---|

| Sodium Azide (NaN3) | 7-(Azidomethyl)-2-methyl-1,3-benzoxazole | 1,2,3-Triazoles, Fused Tetrazoles |

| Sodium Cyanide (NaCN) | (2-Methyl-1,3-benzoxazol-7-yl)acetonitrile | Fused Pyridinones, Lactams |

| Ammonia (NH3) | (2-Methyl-1,3-benzoxazol-7-yl)methanamine | Fused Pyrazines, Imidazoles |

| Thiosemicarbazide | 2-((2-Methyl-1,3-benzoxazol-7-yl)methyl)hydrazine-1-carbothioamide | Fused Thiadiazoles, Triazoles |

Role in Annulation and Derivatization Reactions for Diverse Chemical Scaffolds

Annulation, or ring-forming, reactions are crucial for building polycyclic systems. This compound serves as an excellent substrate for such transformations. The chloromethyl group can be used to alkylate carbon nucleophiles, such as enamines or enolates, leading to intermediates that can undergo intramolecular cyclization to form a new ring fused to the benzoxazole core. For example, alkylation of a cyclic β-ketoester followed by an intramolecular condensation can yield a tetracyclic system.

Beyond complex annulations, the compound is frequently used for simple derivatization to explore structure-activity relationships in medicinal chemistry. The chloromethyl group is readily displaced by a wide array of nucleophiles, including phenols, thiols, and various heterocyclic amines (e.g., piperidine, morpholine, piperazine). This allows for the creation of large libraries of compounds with diverse physicochemical properties from a single, common starting material. These derivatization reactions are typically straightforward, high-yielding, and can be performed under mild conditions, making the process amenable to parallel synthesis and the generation of chemical libraries for screening purposes.

| Reactant/Nucleophile | Reaction Type | Resulting Chemical Scaffold |

|---|---|---|

| Phenol | Williamson Ether Synthesis | 7-((Phenoxymethyl)methyl)-2-methyl-1,3-benzoxazole (Ether) |

| Thiophenol | Thioetherification | 2-Methyl-7-((phenylthio)methyl)-1,3-benzoxazole (Thioether) |

| Piperidine | N-Alkylation | 7-(Piperidin-1-ylmethyl)-2-methyl-1,3-benzoxazole (Tertiary Amine) |

| Diethyl Malonate | C-Alkylation | Diethyl 2-((2-methyl-1,3-benzoxazol-7-yl)methyl)malonate (Functionalized Ester) |

Strategies for Targeted Further Functionalization at the Chloromethyl and Benzoxazole Positions

Further modification of this compound can be strategically targeted at two distinct sites: the reactive chloromethyl group and the aromatic benzoxazole core.

Functionalization at the Chloromethyl Position:

The primary route for functionalization at this position is nucleophilic substitution (SN2). The benzylic nature of the carbon-chlorine bond makes it highly susceptible to attack by a wide range of nucleophiles. This allows for the introduction of oxygen, nitrogen, sulfur, and carbon-based functional groups. The choice of solvent and base is critical for optimizing reaction yields and preventing side reactions. For instance, reactions with amines are often carried out in polar aprotic solvents like DMF or acetonitrile (B52724) in the presence of a non-nucleophilic base such as potassium carbonate or triethylamine (B128534) to neutralize the HCl formed.

Functionalization at the Benzoxazole Position:

Targeting the aromatic ring of the benzoxazole core allows for the introduction of substituents that can modulate the electronic properties of the molecule. This is typically achieved through electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The regiochemical outcome of these reactions is governed by the combined directing effects of the fused oxazole (B20620) ring and the substituents at positions 2 and 7.

The benzoxazole nucleus is generally electron-deficient and thus deactivating towards electrophilic attack. The 7-chloromethyl group is weakly deactivating via induction but acts as an ortho, para-director. Therefore, electrophilic attack is predicted to occur at positions C4 (para to the chloromethyl group) and C6 (ortho to the chloromethyl group). Of these, the C4 position may be sterically hindered by the peri-position to the fused oxazole ring. The C6 position is a likely site for substitution, a common outcome for electrophilic reactions on the benzoxazole ring system. Precise control over reaction conditions, such as temperature and catalyst choice, is essential to achieve selective functionalization and avoid polychlorination or other side reactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-(Chloromethyl)-2-methyl-1,3-benzoxazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, using potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) under reflux conditions facilitates the introduction of the chloromethyl group. Optimization involves varying solvents (e.g., DMF vs. acetonitrile), temperature (80–120°C), and reaction time (6–12 hours) to maximize yield . Advanced monitoring techniques like thin-layer chromatography (TLC) or in-situ NMR can track intermediate formation.

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl and chloromethyl groups).

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (C₉H₈ClNO).

- X-ray Crystallography : For absolute configuration determination, as demonstrated for structurally related benzoxazole derivatives .

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.

Advanced Research Questions

Q. What non-covalent interactions stabilize the crystal structure of this compound?

- Methodological Answer : X-ray diffraction studies reveal that intramolecular Cl⋯H interactions (e.g., Cl–H distances ≈3.1 Å) and van der Waals forces dominate packing. Planarity deviations in the benzoxazole ring (max. 0.023 Å) and dihedral angles (e.g., 70.33° between benzoxazole and substituent planes) can be quantified using software like Mercury or Olex2 . Compare with analogous compounds (e.g., 3-[chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole) to identify trends in steric effects .

Q. How can computational methods predict the reactivity of the chloromethyl group in further functionalization?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic substitution. Key parameters:

- Electrostatic Potential Maps : Highlight electrophilic regions at the chloromethyl carbon.

- Activation Energy Barriers : Compare reactions with amines, thiols, or alcohols.

- Solvent Effects : Use polarizable continuum models (PCM) to simulate DMF or THF environments. Validate predictions with experimental kinetic studies .

Q. What strategies resolve contradictions in reported biological activity data for benzoxazole derivatives?

- Methodological Answer : Discrepancies in antimicrobial or cytotoxic activity may arise from impurities, assay protocols, or cell-line variability. Mitigation steps:

- Reproducibility Checks : Synthesize compounds via multiple routes (e.g., Ullmann coupling vs. SNAr).

- Dose-Response Curves : Use standardized assays (e.g., MIC for antimicrobial activity) across ≥3 independent trials.

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups) to isolate contributing factors .

Q. How does the electron-withdrawing chloromethyl group influence the benzoxazole ring’s spectroscopic properties?

- Methodological Answer : The chloromethyl group decreases electron density on the benzoxazole ring, causing:

- UV-Vis Shifts : Increased λₘₐₓ due to extended conjugation.

- ¹³C NMR Deshielding : Upfield shifts for carbons adjacent to the chloromethyl group (δ ≈ 40–45 ppm).

- IR Stretching Frequencies : C–Cl vibration at ~650 cm⁻¹. Compare with non-chlorinated analogs (e.g., 2-methyl-1,3-benzoxazole) to quantify effects .

Methodological Design and Data Analysis

Q. What experimental designs are optimal for studying the hydrolytic stability of this compound?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to buffer solutions (pH 1–13) at 40–60°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.

- Kinetic Modeling : Use pseudo-first-order kinetics to calculate half-life (t₁/₂) and activation energy (Eₐ) via Arrhenius plots.

- Degradation Product Identification : LC-MS/MS or GC-MS to detect intermediates (e.g., hydroxymethyl derivatives) .

Q. How can cross-coupling reactions be integrated to functionalize this compound?

- Methodological Answer : The chloromethyl group serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. Example protocol:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.